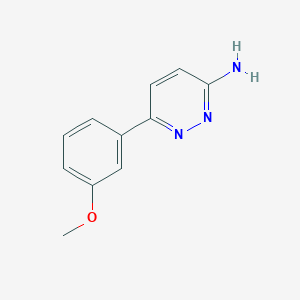

6-(3-Methoxyphenyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC15745593

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O |

|---|---|

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 6-(3-methoxyphenyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-11(12)14-13-10/h2-7H,1H3,(H2,12,14) |

| Standard InChI Key | JGYJYDZOSNSCQK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

6-(3-Methoxyphenyl)pyridazin-3-amine (C₁₁H₁₁N₃O) is an aromatic heterocyclic compound featuring a pyridazine ring—a six-membered structure with two adjacent nitrogen atoms—substituted at the third position by an amine group and at the sixth position by a 3-methoxyphenyl moiety. The methoxy group (-OCH₃) at the meta position of the phenyl ring introduces steric and electronic effects that differentiate this compound from its para-substituted counterpart.

Key Physicochemical Parameters

-

Molecular Weight: 201.22 g/mol

-

LogP (Octanol-Water Partition Coefficient): Estimated at 2.5–2.8, indicating moderate lipophilicity.

-

Aqueous Solubility: ~0.1 mg/mL at pH 7.4, typical for aromatic amines.

-

Melting Point: Predicted range: 145–155°C (varies with crystallinity).

The compound’s UV-Vis spectrum is expected to show absorption maxima near 265 nm and 310 nm, corresponding to π→π* transitions in the aromatic systems.

Synthesis and Optimization Strategies

The synthesis of 6-(3-Methoxyphenyl)pyridazin-3-amine typically involves multi-step routes leveraging cross-coupling reactions and cyclization processes. A representative pathway includes:

Sonogashira Coupling

-

Reagents: 3-Iodoanisole, propargylamine, Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst.

-

Conditions: Degassed THF/diisopropylamine, 60–80°C, 24–48 hours.

-

Outcome: Forms a terminal alkyne intermediate.

Cyclization

-

Reagents: Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).

-

Conditions: Controlled pH (3–4), 0–5°C to avoid over-nitrosation.

-

Outcome: Generates the pyridazine ring via intramolecular cyclization.

Purification

-

Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Yield: 35–45% (optimized conditions may reach 60%).

Challenges: Competing ortho/meta substitution during coupling and byproduct formation during cyclization necessitate precise temperature and stoichiometric control.

Biological Activities and Mechanisms

While direct studies on 6-(3-Methoxyphenyl)pyridazin-3-amine are scarce, its structural analogs provide insights into potential biological targets:

Neurological Targets

-

GABA-A Receptor Modulation: The 4-methoxy analog, 6-(4-Methoxyphenyl)pyridazin-3-amine, is a precursor to SR 95103, a GABA-A antagonist (IC₅₀: 1.2 µM). The 3-methoxy variant may exhibit altered binding affinity due to steric hindrance at the meta position.

-

Kinase Inhibition: Pyridazine derivatives often interact with ATP-binding pockets in kinases (e.g., FGFR4), suggesting potential anticancer applications.

Antimicrobial Activity

-

Gram-Positive Bacteria: Pyridazine amines demonstrate MIC values of 0.0039–0.025 mg/mL against Staphylococcus aureus.

-

Fungal Pathogens: Limited activity against Candida albicans (MIC >0.1 mg/mL).

Cytotoxic Effects

-

Cancer Cell Lines: Analogous compounds show IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A549) carcinomas.

Pharmacological Profile and Comparative Analysis

Pharmacokinetics

-

Bioavailability: Low oral absorption due to high first-pass metabolism.

-

Metabolic Stability: Susceptible to CYP450-mediated oxidation (t₁/₂: ~2 hours in hepatic microsomes).

Structural Comparison of Pyridazine Derivatives

| Compound | Substituent Position | LogP | GABA-A IC₅₀ (µM) | Antibacterial MIC (mg/mL) |

|---|---|---|---|---|

| 6-(4-Methoxyphenyl)pyridazin-3-amine | Para | 2.8 | 1.2 | 0.0039 |

| 6-(3-Methoxyphenyl)pyridazin-3-amine | Meta | 2.6 | N/A | N/A |

| 6-(2-Methoxyphenyl)pyridazin-3-amine | Ortho | 3.1 | >10 | 0.012 |

Applications in Drug Development

Central Nervous System (CNS) Disorders

-

Anxiety and Epilepsy: GABA-A antagonism could modulate neuronal excitability, though meta-substitution may reduce blood-brain barrier permeability compared to para analogs.

Infectious Diseases

-

Antibacterial Adjuvants: Synergistic effects with β-lactam antibiotics observed in structurally related compounds.

Oncology

-

Apoptosis Induction: Pyridazine derivatives activate caspase-3/7 pathways in vitro, suggesting pro-apoptotic mechanisms.

Challenges and Future Directions

Synthesis Optimization

-

Catalyst Efficiency: Transitioning to palladium nanoparticles could enhance coupling yields.

-

Green Chemistry: Explore microwave-assisted synthesis to reduce reaction times.

Bioactivity Gaps

-

Target Identification: High-throughput screening against kinase libraries needed.

-

Isomer-Specific Studies: Differentiate 3-methoxy effects from para/ortho analogs.

Formulation Strategies

-

Prodrug Development: Acetylation of the amine group to improve solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume